2,4-Diethoxybenzophenone

Overview

Description

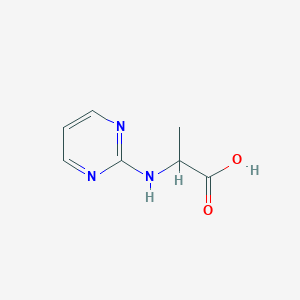

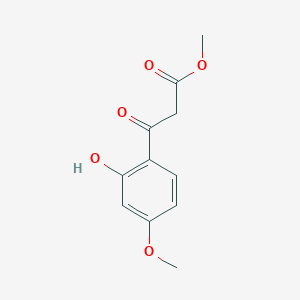

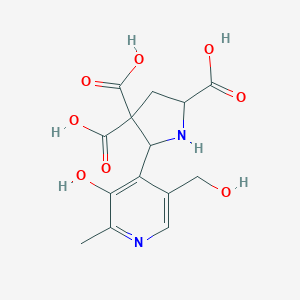

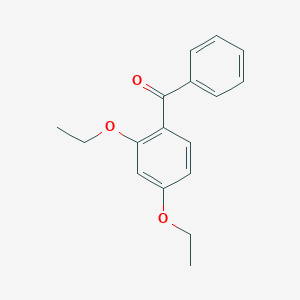

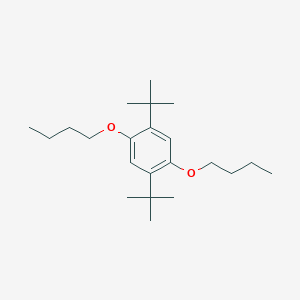

2,4-Diethoxybenzophenone is a chemical compound with the linear formula C6H5C(O)C6H3(OC2H5)2. It has a molecular weight of 270.32 . It is a solid substance with a melting point between 56-60 °C .

Molecular Structure Analysis

The molecular structure of 2,4-Diethoxybenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. The second benzene ring has two ethoxy groups (OC2H5) attached to it .Physical And Chemical Properties Analysis

2,4-Diethoxybenzophenone is a solid substance with a melting point between 56-60 °C . It has a molecular weight of 270.32 and its linear formula is C6H5C(O)C6H3(OC2H5)2 .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Macrocyclic Compounds : 2,4-Diethoxybenzophenone is used in the synthesis of new tetraoxacyclophanes containing benzophenone units. It serves as a precursor in the synthesis process, contributing to the formation of macrocyclic compounds with specific crystal structures (Kuś & Jones, 2000).

Environmental and Analytical Chemistry

- Environmental Water Sample Analysis : In analytical chemistry, derivatives of 2-hydroxybenzophenone, a related compound, are used as UV absorbers in water samples. This involves a process of solid-phase extraction and liquid chromatography-tandem mass spectrometry, indicating its utility in environmental monitoring (Negreira et al., 2009).

Medical and Nutritional Therapies

- Potential in Medical Nutrition Therapies : Hydroxybenzoic acids and their derivatives, including 2,4-dihydroxybenzophenone, are known for their antioxidant properties. They are effective scavengers of free radicals and reactive nitrogen species, which is crucial in the context of medical nutrition therapies aimed at preventing and treating chronic diseases (Hubková et al., 2014).

Biochemistry and Pharmacology

- UV Filter Metabolism and Endocrine Disruption : Benzophenone derivatives, which include 2,4-diethoxybenzophenone, are studied for their metabolism in liver microsomes and potential endocrine-disrupting activity. This research is essential in understanding the biochemical pathways and potential health risks associated with these compounds (Watanabe et al., 2015).

Neurology

- Neuroprotective and Anti-Inflammatory Effects : Research on anthocyanin metabolites, including hydroxybenzoic acids like 2,4-diethoxybenzophenone, demonstrates their potential neuroprotective and anti-inflammatory effects. These properties are particularly relevant in the context of neurodegenerative diseases (Winter et al., 2017).

Toxicology

- Toxicity Studies in Animals : Studies have been conducted on the toxicity of hydroxy-4-methoxybenzophenone (a related compound) in animals, with implications for the understanding of 2,4-diethoxybenzophenone's effects. These studies focus on the compound's impact on reproductive systems and other physiological parameters (French, 1992).

Molecular Biology

- Incorporation in Oligodeoxyribonucleotide Synthesis : The 2,4-diethoxybenzophenone structure is utilized in oligodeoxyribonucleotide synthesis, demonstrating its relevance in molecular biology and genetic engineering (Mishra & Misra, 1986).

Safety And Hazards

properties

IUPAC Name |

(2,4-diethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUPOXQKDQXOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408342 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diethoxybenzophenone | |

CAS RN |

135330-07-3 | |

| Record name | 2,4-Diethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)